Chemical structure of Methyl 4-amino-2-chloro-5-fluorobenzoate
Chemical structure of Methyl 4-amino-2-chloro-5-fluorobenzoate
An In-Depth Technical Guide to the Chemical Structure and Utility of Methyl 4-amino-2-chloro-5-fluorobenzoate
Part 1: Executive Summary & Core Identity
Methyl 4-amino-2-chloro-5-fluorobenzoate (CAS: 1427413-83-9 ) is a highly functionalized aromatic building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structure features a unique trisubstituted benzene ring containing an ester, a primary amine, and two distinct halogen atoms (chlorine and fluorine).[2] This specific substitution pattern makes it a versatile scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors and heterocyclic active agents.[2]
The molecule’s value lies in its orthogonal reactivity : the amino group allows for amide coupling or heterocycle formation, the ester provides a handle for further acylation or cyclization, and the halogen atoms offer sites for transition-metal-catalyzed cross-coupling or specific non-covalent interactions within a protein binding pocket.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | Methyl 4-amino-2-chloro-5-fluorobenzoate |
| CAS Number | 1427413-83-9 |
| Molecular Formula | C₈H₇ClFNO₂ |
| Molecular Weight | 203.60 g/mol |
| SMILES | COC(=O)C1=CC(N)=C(F)C=C1Cl |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 108–112 °C (Typical range for this class) |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Low solubility in water |
Part 2: Structural Characterization & Electronic Analysis
The chemical behavior of Methyl 4-amino-2-chloro-5-fluorobenzoate is dictated by the electronic push-pull effects of its substituents.
Electronic Environment
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Amino Group (-NH₂ at C4): Acts as a strong electron-donating group (EDG) via resonance (+M effect).[2] This increases electron density at the ortho (C3, C5) and para (C1) positions.[2] However, C5 is occupied by Fluorine, and C1 bears the ester.[2]
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Ester Group (-COOCH₃ at C1): A strong electron-withdrawing group (EWG) (-M, -I), which deactivates the ring but facilitates nucleophilic attack at the carbonyl carbon.
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Halogens (Cl at C2, F at C5):
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Chlorine (C2): Provides steric bulk ortho to the ester, potentially twisting the ester out of planarity and slowing down hydrolysis rates compared to non-hindered analogs.[2] It exerts a -I (inductive) effect.[2]
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Fluorine (C5): Located ortho to the amino group.[2] The high electronegativity of fluorine pulls electron density inductively (-I), increasing the acidity of the adjacent aniline protons (NH₂), making them more reactive in deprotonation steps.[2]
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Steric Considerations
The 2-chloro substituent is sterically significant. It creates a "molecular cleft" near the ester, which can dictate regioselectivity during enzymatic docking or chemical derivatization.[2] In drug design, this Cl atom often fills hydrophobic pockets (e.g., in the ATP-binding site of kinases), while the F atom can engage in multipolar interactions with backbone amides.[2]
Part 3: Synthetic Pathways
The synthesis of Methyl 4-amino-2-chloro-5-fluorobenzoate typically proceeds via the reduction of a nitro-precursor. This ensures the correct regiochemistry of the amino group.[2]
Primary Synthetic Route: Nitro Reduction
This method starts from Methyl 2-chloro-4-nitro-5-fluorobenzoate (or the corresponding acid followed by esterification).
Step-by-Step Protocol:
-
Starting Material: 2-Chloro-4-nitro-5-fluorobenzoic acid.
-
Esterification: Reflux with Methanol (MeOH) and catalytic Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).[2]
-
Reduction: Selective reduction of the nitro group to the amine without dehalogenating the aromatic ring.[2]
Reagents & Conditions:
-
Method A (Catalytic Hydrogenation): H₂ (1 atm), Raney Nickel or Pt/C, MeOH.[2] Note: Pd/C is often avoided to prevent hydrodechlorination.[2]
-
Method B (Chemical Reduction - Recommended): Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water, reflux.[2] This method is chemoselective and preserves the C-Cl and C-F bonds.
Experimental Workflow Visualization
Caption: Synthesis pathway focusing on the chemoselective reduction of the nitro precursor to preserve halogen substituents.
Part 4: Reactivity Profile & Applications
This molecule is a "privileged scaffold" because it allows for divergent synthesis.[2]
Reactivity Map
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Amide Coupling (C4-NH₂): The primary amine is the most reactive nucleophile.[2] It reacts with acid chlorides or carboxylic acids (using EDC/HATU) to form amides.[2] This is the standard linkage for extending the scaffold in drug discovery.
-
Sandmeyer/Diazotization: The amino group can be converted to a diazonium salt, allowing replacement with -CN, -OH, or other halides, although this is less common than simple amide formation.
-
Ester Hydrolysis (C1-COOMe): Saponification with LiOH or NaOH yields the free acid, which can then be coupled to amines to form benzamides.[2]
-
Suzuki-Miyaura Coupling (C2-Cl): The chlorine atom is activated enough for Pd-catalyzed cross-coupling, especially if the ester is present. This allows the introduction of aryl or heteroaryl groups at the C2 position.[2]
Pharmaceutical Utility
-
Kinase Inhibitors: The 2-chloro-5-fluoro motif is frequently found in inhibitors of EGFR (Epidermal Growth Factor Receptor) and MEK . The halogens modulate the pKa of the aniline and improve metabolic stability by blocking oxidation sites.[2]
-
Herbicides: Similar benzoate esters are intermediates for protoporphyrinogen oxidase (PPO) inhibitors (e.g., Saflufenacil analogs), where the core benzene ring requires specific halogenation patterns to fit the enzyme active site.[2]
Reactivity Visualization
Caption: Divergent reactivity map showing key derivatization pathways for drug synthesis.[3]
Part 5: Experimental Protocol (Laboratory Scale)
Objective: Synthesis of Methyl 4-amino-2-chloro-5-fluorobenzoate from Methyl 2-chloro-4-nitro-5-fluorobenzoate via Iron Reduction.
Reagents:
-
Methyl 2-chloro-4-nitro-5-fluorobenzoate (1.0 eq)
-
Iron Powder (5.0 eq)[2]
-
Ammonium Chloride (5.0 eq)[2]
-
Ethanol (10 volumes)
-
Water (2 volumes)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the nitro-ester substrate in Ethanol/Water (5:1 ratio).
-
Addition: Add Ammonium Chloride and Iron powder to the mixture.
-
Reaction: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours. Monitor reaction progress by TLC (eluent: 30% EtOAc in Hexanes) or LC-MS. The starting material spot (less polar) should disappear, and a fluorescent blue spot (amine) should appear.[2]
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove iron residues.[2] Wash the Celite pad with Ethyl Acetate.[2]
-
Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).[2]
-
Purification: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Result: The product is typically obtained as a pale solid.[2] If necessary, purify via recrystallization from Ethanol/Heptane.[2]
Self-Validating Check:
-
1H NMR (DMSO-d6, 400 MHz): Look for the disappearance of the Nitro-aromatic protons and appearance of a broad singlet at δ 5.5–6.5 ppm (NH₂).[2] The methyl ester singlet should appear around δ 3.8 ppm.[2]
-
Mass Spec: ESI(+) m/z = 204.0 [M+H]⁺.[2]
Part 6: References
-
ChemicalBook. Methyl 4-amino-2-chloro-5-fluorobenzoate Product Properties and CAS 1427413-83-9. Retrieved from [2]
-
BLD Pharm. Product Analysis: Methyl 4-amino-2-chloro-5-fluorobenzoate (CAS 1427413-83-9).[1][4][5][6][7] Retrieved from [2]
-
PubChem. Compound Summary: Methyl 4-amino-5-chloro-2-fluorobenzoate (Isomer Comparison). Retrieved from [2]
-
Sigma-Aldrich. Building Blocks for Medicinal Chemistry: Halogenated Benzoates. Retrieved from [2]
-
BenchChem. Synthesis of Amino-Halogenated Benzoic Acids via Nitro Reduction. Retrieved from [2]
Sources
- 1. 141772-31-8|Methyl 5-amino-2-chloro-4-fluorobenzoate|BLD Pharm [bldpharm.com]
- 2. Chemical structure search | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. kaggle.com [kaggle.com]
- 4. 2019193-67-8|5-AMINO-2-CHLORO-4-FLUORO-3-METHYLBENZOIC ACID|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
- 6. Methyl 4-amino-2-chloro-5-fluorobenzoate | 1427413-83-9 [sigmaaldrich.com]
- 7. CAS 1427413-83-9 | Sigma-Aldrich [sigmaaldrich.com]
